molecular formula C8H10O3 B14512609 4-{[(Prop-2-yn-1-yl)oxy]methoxy}but-2-yn-1-ol CAS No. 63347-60-4

4-{[(Prop-2-yn-1-yl)oxy]methoxy}but-2-yn-1-ol

Cat. No.: B14512609
CAS No.: 63347-60-4
M. Wt: 154.16 g/mol
InChI Key: DDMJUTQATKOSBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(Prop-2-yn-1-yl)oxy]methoxy}but-2-yn-1-ol is an organic compound characterized by its unique structure, which includes both alkyne and ether functional groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Prop-2-yn-1-yl)oxy]methoxy}but-2-yn-1-ol typically involves the reaction of propargyl alcohol with a suitable alkylating agent under basic conditions. One common method includes the use of propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-{[(Prop-2-yn-1-yl)oxy]methoxy}but-2-yn-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne groups to alkenes or alkanes.

    Substitution: The ether linkage can be targeted for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as sodium hydride can be used to displace the ether group.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

4-{[(Prop-2-yn-1-yl)oxy]methoxy}but-2-yn-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Potential use in the synthesis of biologically active compounds.

    Medicine: Investigated for its role in drug development and as a precursor for pharmacologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(Prop-2-yn-1-yl)oxy]methoxy}but-2-yn-1-ol involves its reactivity due to the presence of alkyne and ether groups. These functional groups can participate in various chemical reactions, leading to the formation of new bonds and structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(Prop-2-yn-1-yl)oxy]methoxy}but-2-yn-1-ol is unique due to its combination of alkyne and ether groups, which provide distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for creating complex molecules and exploring new chemical reactions.

Properties

CAS No.

63347-60-4

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

4-(prop-2-ynoxymethoxy)but-2-yn-1-ol

InChI

InChI=1S/C8H10O3/c1-2-6-10-8-11-7-4-3-5-9/h1,9H,5-8H2

InChI Key

DDMJUTQATKOSBW-UHFFFAOYSA-N

Canonical SMILES

C#CCOCOCC#CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.